Diammonium 2-ethylhexyl phosphate

Description

Contextualization within Organophosphorus Chemistry and its Academic Significance

Organophosphorus chemistry is a branch of chemistry focused on the properties and reactivity of organic compounds containing phosphorus. wikipedia.org This class of compounds is exceptionally diverse, ranging from vital biomolecules like DNA and ATP to commercially significant industrial chemicals. wikipedia.orgwikipedia.org Diammonium 2-ethylhexyl phosphate (B84403) belongs to the subclass of organophosphates, which are esters of phosphoric acid. wikipedia.org

The academic and industrial significance of this compound is best understood through its acidic precursor, di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP). wikipedia.org D2EHPA is a prominent extractant in the field of hydrometallurgy, a discipline that involves the extraction of metals from aqueous solutions. metalleaching.commdpi.com It is widely used in solvent extraction processes for the recovery and separation of valuable and strategic metals. wikipedia.orgmdpi.com

Key applications that underscore its significance include:

Rare-Earth Element (REE) Separation: D2EHPA is a critical agent for separating lanthanides from one another, a notoriously difficult task due to their similar chemical properties. wikipedia.orgmetalleaching.com

Uranium Extraction: The "Dapex procedure" (dialkyl phosphoric extraction) utilizes D2EHPA for the solvent extraction of uranium salts from ore leach solutions. wikipedia.org

Vanadium and Cobalt Recovery: This organophosphate is employed to recover vanadium and cobalt from acidic solutions, contributing to the purification of these metals for various industrial uses. mdpi.commdpi.com

Lithium Recycling: Research has explored the use of D2EHPA in liquid-liquid extraction for recovering lithium from spent lithium-ion batteries, addressing a critical need in the circular economy. uk.ac.ir

The conversion of D2EHPA to its ammonium (B1175870) salt, Diammonium 2-ethylhexyl phosphate, modifies its solubility and interfacial properties, making it suitable for specific formulation and application contexts, particularly where pH control and interaction with aqueous phases are critical.

Structural Characteristics of Amphiphilic Alkyl Phosphate Salts

This compound is classified as an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is central to its function as a surfactant and its ability to self-assemble into organized structures. nih.govwikipedia.org

The molecule's structure can be deconstructed into two primary moieties:

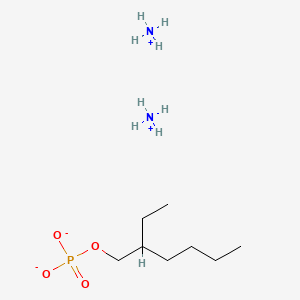

The Hydrophilic Headgroup: This consists of the phosphate group bonded to two ammonium cations . The ionic nature of the phosphate and ammonium ions makes this part of the molecule highly polar and readily interactive with water and other polar solvents. The bulky nature of the ionized phosphate headgroup is a key factor in determining the geometry of its self-assembled structures. nih.gov

The Hydrophobic Tail: This is the 2-ethylhexyl group , a branched, eight-carbon alkyl chain. wikipedia.org This nonpolar hydrocarbon tail is responsible for the molecule's solubility in organic solvents and its tendency to avoid aqueous environments. wikipedia.org

This distinct separation of a polar head and a nonpolar tail forces the molecules to arrange themselves at interfaces (e.g., oil-water) to satisfy the affinities of both parts, thereby lowering the interfacial tension.

| Component | Chemical Group | Key Characteristics | Primary Function |

|---|---|---|---|

| Hydrophilic Head | Diammonium Phosphate | Ionic, polar, bulky | Interacts with aqueous/polar phases |

| Hydrophobic Tail | 2-Ethylhexyl | Nonpolar, branched alkyl chain | Interacts with organic/nonpolar phases |

Overview of Research Paradigms for Phosphate-Based Surfactant Systems

Research into phosphate-based surfactants like this compound follows several well-established paradigms that aim to understand and exploit their unique properties. These research avenues combine experimental investigation with computational modeling to probe molecular behavior and optimize performance in various applications.

One major research focus is on solvent extraction and interfacial phenomena . Studies in this area investigate the mechanism of metal ion extraction, where the alkyl phosphate acts as a liquid ion exchanger. Research has shown that extractants like D2EHPA often form dimeric structures in non-polar solvents through hydrogen bonding, and the extraction efficiency can be enhanced by adding modifiers, such as Tributyl Phosphate (TBP), which can break these dimers into more active monomers. mdpi.commdpi.com

Another significant paradigm is the study of self-assembly and aggregation . Like other amphiphiles, alkyl phosphates can spontaneously form organized structures such as micelles, vesicles, or reverse micelles in solution. nih.govresearcher.life Molecular dynamics simulations are increasingly used to investigate the structural and dynamic properties of these aggregates, providing insights into how factors like the surfactant's functional groups and ionic strength influence their formation and stability. researcher.life

| Research Paradigm | Area of Focus | Key Research Questions and Methodologies |

|---|---|---|

| Solvent Extraction & Hydrometallurgy | Metal ion separation and recovery | Investigating extraction kinetics, complex formation, synergistic effects with modifiers (e.g., TBP), and process optimization for specific metals (REEs, Uranium, Vanadium). wikipedia.orgmdpi.com |

| Self-Assembly & Colloid Science | Formation of micelles, vesicles, and other aggregates | Studying the conditions (pH, concentration, co-surfactants) for vesicle formation and stability; exploring their potential as simple membrane models or delivery systems. nih.gov |

| Computational Chemistry | Molecular-level behavior | Using molecular dynamics simulations to model the formation of reverse micelles, study water dynamics within aggregates, and understand surfactant-ion interactions at interfaces. researcher.life |

These research paradigms collectively advance the fundamental understanding of this compound and related compounds, paving the way for their application in fields ranging from critical materials recovery to the development of novel colloidal systems.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

86014-62-2 |

|---|---|

Molecular Formula |

C8H25N2O4P |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

diazanium;2-ethylhexyl phosphate |

InChI |

InChI=1S/C8H19O4P.2H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);2*1H3 |

InChI Key |

ZGMVLLQKWOZFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Ethylhexyl Phosphate Derivatives

Phosphorylation and Esterification Routes for Mono- and Diesters of Phosphoric Acid

The creation of mono- and di-2-ethylhexyl phosphate (B84403), the precursors to the diammonium salt, is primarily achieved through phosphorylation and esterification reactions. Several well-established routes are utilized, often resulting in a mixture of phosphate esters from which the desired product must be isolated.

One common industrial method involves the reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. wikipedia.orgbiofargo.com This exothermic reaction is carefully controlled by cooling and typically uses an excess of the alcohol to ensure the reaction proceeds to completion. biofargo.com The initial reaction produces a mixture of mono-, di-, and trisubstituted phosphates. wikipedia.org The unreacted 2-ethylhexanol is subsequently removed, often by distillation. biofargo.com

Another prevalent synthetic pathway starts with phosphorus trichloride (B1173362) (PCl₃) and 2-ethylhexanol. googleapis.comgoogleapis.com This multi-step process first produces bis(2-ethylhexyl) hydrogen phosphite (B83602) (BEHHP) through an intermediate tri(2-ethylhexyl) phosphite, which is dealkylated by the evolved hydrochloric acid (HCl). googleapis.comgoogleapis.com The BEHHP is then chlorinated to yield di(2-ethylhexyl) phosphorochloridate (DEHPC). The final step is the hydrolysis of DEHPC to produce di(2-ethylhexyl) phosphoric acid (DEHPA). googleapis.comgoogleapis.com The stoichiometry in the initial step is critical; an excess of 2-ethylhexanol can lead to the formation of tri(2-ethylhexyl) phosphate, while too little alcohol increases the amount of mono(2-ethylhexyl) phosphoric acid in the final product. googleapis.comgoogleapis.com

A variation of this approach uses phosphorus oxychloride (POCl₃) as the phosphorylating agent, which reacts with 2-ethylhexanol to form the phosphate ester. ecetoc.orggoogle.com The reaction conditions, such as temperature and reactant ratios, are controlled to favor the formation of the desired diester.

The following table summarizes the key synthetic routes for producing 2-ethylhexyl phosphoric acid esters.

| Starting Materials | Key Intermediates/Products | Description |

| Phosphorus pentoxide (P₄O₁₀) + 2-Ethylhexanol | Mixture of mono-, di-, and tri-2-ethylhexyl phosphates | A direct phosphorylation method that produces a mixture of esters. wikipedia.orgbiofargo.com |

| Phosphorus trichloride (PCl₃) + 2-Ethylhexanol | Bis(2-ethylhexyl) hydrogen phosphite (BEHHP), Di(2-ethylhexyl) phosphorochloridate (DEHPC) | A three-step process involving phosphite formation, chlorination, and subsequent hydrolysis. googleapis.comgoogleapis.com |

| Phosphorus oxychloride (POCl₃) + 2-Ethylhexanol | Di(2-ethylhexyl) phosphoric acid | A common method for producing the diester. ecetoc.orggoogle.com |

Salt Formation Techniques for Diammonium Alkyl Phosphates

Diammonium 2-ethylhexyl phosphate is formed through a neutralization reaction between 2-ethylhexyl phosphoric acid (a mixture of mono- and diesters) and ammonia (B1221849). This acid-base reaction is a standard technique for producing ammonium (B1175870) salts of acidic organophosphorus compounds.

The general principle involves the reaction of an amine, in this case, ammonia (NH₃), with phosphoric acid or its organic ester derivatives. unpchemicals.com The process for creating simple inorganic ammonium phosphates, such as triammonium (B15348185) phosphate, involves treating phosphoric acid with an ammonia solution. wikipedia.org This fundamental reaction can be adapted for alkyl phosphoric acids.

For the synthesis of this compound, 2-ethylhexyl phosphoric acid is reacted with a controlled amount of ammonia, typically in an aqueous solution or a suitable solvent. The acidic proton of the phosphate group is transferred to the ammonia molecule, forming the ammonium cation (NH₄⁺) and the 2-ethylhexyl phosphate anion. The resulting salt is a crystalline solid that is soluble in water. unacademy.com

In industrial settings, processes have been developed to produce ammonium phosphate salts from organic solutions containing phosphoric acid. google.com These methods involve treating the acid-laden organic solvent with a base like ammonia, often using a portion of the aqueous product phase as a buffer to control the reaction. google.com This technique can be applied to produce high-purity ammonium alkyl phosphates by carefully controlling the pH and reaction conditions to ensure complete neutralization without introducing impurities.

Green Chemistry Approaches in Organophosphorus Synthesis

The principles of green and sustainable chemistry are increasingly being applied to organophosphorus synthesis to develop more environmentally friendly methodologies. researchgate.netrsc.orgresearchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netrsc.org

Key green chemistry strategies relevant to the synthesis of compounds like this compound include:

Solvent-Free Techniques: Designing reactions that minimize or eliminate the use of volatile organic solvents reduces environmental impact and simplifies product purification. researchgate.net

Alternative Energy Sources: The use of microwaves, visible light, or electrochemical methods can lead to milder reaction conditions, faster reaction times, and improved energy efficiency compared to traditional thermal heating. rsc.orgnih.gov For instance, visible-light-driven reactions have been developed for creating certain organophosphorus compounds, offering a renewable energy source for synthesis. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net

Catalysis: Employing catalysts, including metal-based or organocatalysts, can enable more efficient and selective reactions under milder conditions. nih.govorganic-chemistry.org Transition-metal-catalyzed reactions, for example, are widely used in forming C-P and C-O-P bonds in various organophosphorus compounds. nih.gov

While specific green synthesis routes for this compound are not extensively detailed in the literature, the application of these general principles to the phosphorylation, esterification, and salt formation steps can significantly reduce the environmental footprint of its production.

Purification and Isolation Protocols for High-Purity Compounds

Achieving high purity is crucial for the precursor, 2-ethylhexyl phosphoric acid, to ensure the quality of the final diammonium salt. Several purification protocols are employed to remove unreacted starting materials, byproducts, and other impurities. atamanchemicals.com

Common purification techniques for di(2-ethylhexyl)phosphoric acid (DEHPA) include:

Distillation: Vacuum distillation is frequently used to separate the desired phosphate ester from lower-boiling impurities like unreacted 2-ethylhexanol or byproducts such as 2-ethylhexyl chloride. googleapis.comatamanchemicals.com Care must be taken as DEHPA can degrade at temperatures around 150°C. googleapis.com

Caustic Scrubbing: This method involves washing the crude product with a basic solution, such as sodium hydroxide, to remove acidic impurities like monoalkyl phosphoric acids. iaea.org

Precipitation: The copper salt of DEHPA can be precipitated, separating it from other components in the mixture. The purified DEHPA is then regenerated from the salt. iaea.org

Solvent Extraction and Washing: The crude product can be dissolved in a suitable organic solvent and washed with water or acidic solutions to remove impurities. google.com For instance, after synthesis, a hexane (B92381) solution of the sodium salt of DEHPA can be treated with hydrochloric acid, followed by washing with water to isolate the purified acid. google.com

The following table outlines common impurities and the methods used for their removal during the purification of 2-ethylhexyl phosphoric acid.

| Impurity | Purification Method | Description |

| Unreacted 2-ethylhexanol | Vacuum Distillation | The excess alcohol is removed by distillation under reduced pressure. biofargo.comatamanchemicals.com |

| Mono(2-ethylhexyl) phosphoric acid | Caustic Scrubbing, Stoichiometric Control | Washing with a basic solution can remove the more acidic monoester. iaea.org Precise control of reactant ratios can also minimize its formation. googleapis.comgoogleapis.com |

| 2-Ethylhexyl chloride (byproduct) | Vacuum Distillation, Inert Gas Sparging | This byproduct from syntheses using chlorine-based reagents is removed by stripping at elevated temperatures under vacuum or by bubbling an inert gas through the liquid. googleapis.com |

| Polyphosphates | Extended Hydrolysis | Pyrophosphate intermediates formed during synthesis can be converted to the desired product by extending the hydrolysis time. googleapis.com |

Advanced Analytical Chemistry and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation (e.g., 31P, 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organophosphorus compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

31P NMR: As a medium sensitivity nucleus with a wide chemical shift range, 31P NMR is particularly direct and effective for analyzing phosphorus-containing compounds without interference from other elements. huji.ac.iloxinst.com Spectra are typically acquired with 1H decoupling to simplify the signal to a single sharp peak, making identification straightforward. huji.ac.il For diammonium 2-ethylhexyl phosphate (B84403), the 31P chemical shift provides a clear signature of the phosphate environment. The specific chemical shift can distinguish it from related phosphorus compounds, such as phosphonates or phosphites, which resonate in different regions of the spectrum. oxinst.com

1H and 13C NMR: These techniques elucidate the structure of the organic portion of the molecule—the 2-ethylhexyl chains.

1H NMR reveals the number and types of protons and their connectivity through spin-spin coupling. The complex branching of the 2-ethylhexyl group results in multiple overlapping signals that can be resolved to confirm the structure.

13C NMR provides information on the carbon skeleton. A study on the related compound Di(2-ethylhexyl) phosphoric acid (D2EHPA) impregnated on a resin support showed sharp signals in the liquid-state 13C NMR spectrum at chemical shifts of 10.9, 14.1, 23.0, 23.3, 29.0, 30.0, 40.1, and 69.6 ppm, corresponding to the various carbon atoms in the 2-ethylhexyl group. These values are expected to be very similar for the diammonium salt, as the core carbon structure remains unchanged.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| 31P | Phosphate | Specific to phosphate environment |

| 13C | -CH3 (terminal) | ~10.9, ~14.1 |

| -CH2- (chain) | ~23.0, ~23.3, ~29.0, ~30.0 | |

| -CH- (branch) | ~40.1 | |

| -O-CH2- | ~69.6 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their vibrational modes. semanticscholar.orgscispace.com These methods are non-destructive and offer complementary information, serving as chemical fingerprints for the compound. semanticscholar.org

FTIR Spectroscopy: This technique excels at identifying polar functional groups. For diammonium 2-ethylhexyl phosphate, key absorption bands would include strong P=O stretching vibrations, P-O-C stretches, and C-H stretching and bending modes from the alkyl chains. The presence of the ammonium (B1175870) cation (NH₄⁺) would be confirmed by characteristic N-H stretching and bending vibrations.

Raman Spectroscopy: This method is particularly sensitive to non-polar bonds and symmetric vibrations. It complements FTIR by providing strong signals for the P-O-C backbone and the C-C skeleton of the ethylhexyl groups. Raman spectroscopy has proven highly effective in studying the molecular structure of phosphate-containing minerals and compounds. scispace.com Analysis of aqueous phosphoric acid solutions by Raman spectroscopy has allowed for the assignment of vibrational modes of the PO₄ skeleton. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Spectroscopy Method |

|---|---|---|---|

| N-H (in NH₄⁺) | Stretching | 3000 - 3300 | FTIR |

| C-H (alkyl) | Stretching | 2850 - 2960 | FTIR/Raman |

| P=O | Stretching | 1200 - 1300 | FTIR (Strong) |

| P-O-C | Stretching | 950 - 1100 | FTIR/Raman |

| N-H (in NH₄⁺) | Bending | ~1400 | FTIR |

| C-H (alkyl) | Bending | 1375 - 1465 | FTIR/Raman |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Mapping

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of a compound and elucidating its structure through controlled fragmentation. Techniques like electrospray ionization (ESI) are used to gently ionize the molecule, allowing for the detection of its molecular ion and subsequent analysis via tandem MS (MS/MS).

Upon collision-induced dissociation, organophosphate esters undergo characteristic fragmentation. For this compound, the primary fragmentation pathway would involve the cleavage of the C-O bond connecting the phosphate core to the 2-ethylhexyl chains. nih.gov This would result in the loss of one or both 2-ethylhexyl groups. Further fragmentation of the alkyl chain itself can also occur. Studying these fragmentation patterns allows for unambiguous confirmation of the compound's identity and can help distinguish it from structural isomers. nih.govnih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Speciation

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, or byproducts, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of non-volatile compounds like this compound. A study involving the related compound di(2-ethylhexyl)phosphoric acid demonstrated its utility as an extractant, with subsequent analysis of target analytes performed by liquid chromatography. spbu.ru For purity assessment, a sample is passed through a column (e.g., a C18 reversed-phase column), and components are separated based on their affinity for the stationary phase. A detector, such as a UV detector, measures the concentration of the eluting components, with the area of the peak corresponding to this compound being proportional to its purity.

Gas Chromatography (GC): While less common for ionic salts, GC can be used to analyze the parent organophosphate ester after derivatization to increase its volatility. GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification of volatile components. Studies on related compounds like di(2-ethylhexyl)phthalate have shown that GC-MS provides satisfactory sensitivity and quantitative performance. shimadzu.com

Elemental Analysis and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Phosphorus Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly accurate and widely used atomic emission spectroscopy technique for determining the elemental composition of a sample. mdpi.com It is particularly valuable for the precise quantification of phosphorus.

To determine the phosphorus content in this compound, the sample is first digested using strong acids to break down the organic matrix and convert all phosphorus into a simple inorganic form, such as orthophosphate. icm.edu.pl The resulting solution is then introduced into a high-temperature argon plasma, which excites the phosphorus atoms. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of phosphorus in the sample. ICP-OES offers a simple, rapid, and accurate method for phosphorus determination, making it a valuable tool for certifying reference materials and for the precise quantification of phosphorus-containing compounds. icm.edu.plnist.gov This measurement can be made traceable to the International System of Units (SI), providing a high degree of confidence in the results. nist.govresearchgate.net

Supramolecular Assembly and Interfacial Phenomena

Micellar Systems and Aggregate Formation in Aqueous and Nonaqueous Media

The amphiphilic nature of diammonium 2-ethylhexyl phosphate (B84403), stemming from its ionic phosphate head and branched hydrocarbon tails, dictates its self-assembly in solution. When dissolved in a solvent, these molecules arrange themselves to minimize energetically unfavorable interactions, a process that leads to the formation of various aggregates. mdpi.com

In aqueous (water-based) solutions, the hydrophobic "tails" of the molecules avoid contact with water, leading to their aggregation into structures called micelles. This self-assembly typically occurs above a specific concentration known as the critical micelle concentration (CMC). mdpi.com In these micelles, the hydrophobic 2-ethylhexyl chains form a core, shielded from the water, while the hydrophilic diammonium phosphate head groups are exposed to the aqueous environment.

Conversely, in nonpolar organic solvents, the aggregation is inverted. The polar head groups cluster together to form the core of what are known as reverse micelles, while the hydrophobic tails extend into the nonpolar solvent. lew.ro The formation and type of these aggregates—which can range from spherical and cylindrical micelles to more complex structures like vesicles or lamellar phases—are influenced by several factors. lew.ronih.gov These include the concentration of the amphiphile, temperature, and the specific nature of the solvent. mdpi.comlew.ro For instance, the structure of aggregates can be controlled by varying the length of the alkyl chain on the amphiphile. nih.gov

The table below summarizes the typical aggregation behavior of diammonium 2-ethylhexyl phosphate in different media.

| Solvent Type | Primary Driving Force | Resulting Aggregate | Molecular Orientation |

| Aqueous (Polar) | Hydrophobic Effect | Normal Micelle | Hydrophobic tails in the core, hydrophilic heads on the surface. |

| Nonaqueous (Nonpolar) | Polar Head Group Interaction | Reverse Micelle | Hydrophilic heads in the core, hydrophobic tails in the solvent. |

This table provides a generalized overview of the micellar systems formed by this compound.

Adsorption Kinetics and Thermodynamics at Liquid-Liquid and Solid-Liquid Interfaces

As a surfactant, this compound has a strong tendency to adsorb at interfaces, such as the boundary between two immiscible liquids (a liquid-liquid interface) or between a solid and a liquid (a solid-liquid interface). This process is driven by the reduction of the system's free energy. mdpi.com The molecules orient themselves at the interface to satisfy the affinities of their different parts, for example, by placing the hydrophilic head in water and the hydrophobic tail in an organic liquid.

The spontaneous formation of these ordered molecular layers, known as self-assembled monolayers (SAMs), is driven by a strong interaction between the substrate and the anchoring group of the molecule, such as the phosphonic acid group and a metal oxide surface. ethz.ch This adsorption significantly lowers the interfacial tension. The kinetics of this adsorption—the rate at which it occurs—and its thermodynamics are governed by factors including the surfactant's concentration, temperature, and the chemical makeup of the phases involved. bohrium.com

The study of these interfacial phenomena is crucial, as the adsorption properties and aggregation behavior can be tuned by mixing different types of surfactants. For instance, mixing anionic and cationic surfactants can lead to enhanced surface activity due to the strong attraction between the oppositely charged head groups. bohrium.com

Self-Assembly Mechanisms of Alkyl Phosphate Amphiphiles

The self-assembly of alkyl phosphate amphiphiles is a sophisticated process governed by a balance of competing intermolecular forces. nih.gov The primary impetus for this organization in aqueous solutions is the hydrophobic effect, which drives the nonpolar alkyl tails to segregate from water, thereby minimizing the disruption of water's hydrogen-bonding network. mdpi.comnih.gov

This assembly is counteracted by repulsive forces between the charged phosphate head groups. The final structure of the resulting aggregates is largely determined by the molecule's geometry, often described by the critical packing parameter (cpp). mdpi.comconicet.gov.ar This parameter relates the volume of the hydrophobic tail (v), the area of the head group at the aggregate's surface (as), and the length of the tail (lc). mdpi.com

Critical Packing Parameter (cpp) and Resulting Structures:

| cpp Value | Predicted Aggregate Structure |

|---|---|

| cpp < 1/3 | Spherical Micelles |

| 1/3 ≤ cpp < 1/2 | Elongated or Cylindrical Micelles |

This interactive table illustrates how the geometry of an amphiphile, quantified by the cpp, influences the shape of the supramolecular structure it forms. mdpi.com

The branched structure of the 2-ethylhexyl chains in this compound can create more complex packing arrangements compared to linear chains, influencing the curvature of the aggregate surface. epj-n.org Furthermore, intermolecular forces like hydrogen bonding play a significant role in guiding the self-assembly process and stabilizing the final structures. acs.org

Role of Counterions and Solvent Environment on Supramolecular Structures

The counterions—in this case, ammonium (B1175870) ions (NH₄⁺)—and the properties of the solvent are not passive components but play an active role in directing the self-assembly of alkyl phosphates. acs.orgfrontiersin.org

The ammonium counterions are associated with the negatively charged phosphate head groups, neutralizing their charge. The degree of this association affects the electrostatic repulsion between the head groups. A higher degree of counterion binding reduces this repulsion, which can promote the formation of larger or differently shaped aggregates. uclan.ac.uk The size and hydrophobicity of the counterion itself can influence how closely it associates with the surfactant's head group, thereby altering the interfacial curvature of the aggregates. uclan.ac.uk The specific hydrogen-bonding capabilities of the counterion can also lead to distinct and varied supramolecular structures. acs.org

The solvent environment is equally critical. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent dictate the nature of the primary driving forces for assembly. frontiersin.orgtue.nl In polar solvents like water, the hydrophobic effect dominates, leading to standard micelles. In nonpolar solvents, where the hydrophobic effect is absent, the interactions between the polar head groups become the main driving force, resulting in the formation of reverse micelles. lew.ro The chemical reactions that form these assemblies occur within complex solutions that may contain various supramolecular species, and the solvent plays a key role in determining the molecular conformation and, ultimately, the selectivity of these reactions. frontiersin.org

Mechanistic Studies of Chemical Interactions

Ligand-Metal Ion Complexation and Stoichiometric Analysis

The di(2-ethylhexyl)phosphate anion, derived from Diammonium 2-ethylhexyl phosphate (B84403), is an effective ligand for a wide range of metal ions, forming the basis of its extensive use in solvent extraction processes for metal separation and purification. epa.gov The complexation typically occurs via a cation-exchange mechanism. researchgate.net

In non-polar organic solvents, the parent acid, D2EHPA, generally exists as a hydrogen-bonded dimer, (HDEHP)₂. wikipedia.org The extraction of a metal ion, Mⁿ⁺, can be represented by the following general equilibrium:

Mⁿ⁺(aq) + m(HDEHP)₂(org) ⇌ M(HDEHP₂ₙ)(DEHP)ₘ₋ₙ(org) + nH⁺(aq)

The stoichiometry of the extracted metal complex is a critical factor determining the efficiency of the extraction process. For instance, in the solvent extraction of uranium, a complex is formed between one uranyl ion (UO₂²⁺) and two equivalents of the conjugate base of D2EHPA. wikipedia.org Similarly, lanthanide ions (Ln³⁺) form complexes with D2EHPA, and the stoichiometry of these extracted species has been identified. For example, the complex with praseodymium (Pr³⁺) in a mixed-extractant system has been determined to be Pr(HA₂)(HB₂)₂, where HA and HB represent two different acidic organophosphorus extractants. researchgate.net

Recent studies using time-resolved electron pulse radiolysis and quantum mechanical calculations have provided deeper insights into the complexation with f-elements. These studies show that lanthanide ion complexed species, such as Ln((HEH[EHP])₂)₃, exhibit significantly enhanced reactivity compared to the non-complexed ligand. rsc.org This enhanced reactivity is attributed to the facilitation of hole transfer from a radical cation across the metal ion and the complexant. rsc.org

The table below summarizes the stoichiometry of complexes formed between the di(2-ethylhexyl)phosphate ligand and various metal ions as reported in the literature.

| Metal Ion | Proposed Complex Stoichiometry | Extraction System/Conditions | Reference |

|---|---|---|---|

| Uranyl (UO₂²⁺) | UO₂(DEHP)₂(HDEHP)₂ | Dapex procedure from sulfate, chloride, or perchlorate (B79767) media | wikipedia.org |

| Praseodymium (Pr³⁺) | Pr(HA₂)(HB₂)₂ (in mixed system with P507) | Chloride medium | researchgate.net |

| Europium (Eu³⁺) / Americium (Am³⁺) | Ln((HEH[EHP])₂)₃ | n-dodecane solvent | rsc.org |

| Nickel (Ni²⁺) | Ni(Ox)₂(HOx)₂(HA)₂ or Ni(HOx)₄A₂ (in mixed system with oxime) | Dodecane solvent | researchgate.net |

Proton Transfer Equilibria and Acid-Base Behavior in Organic Solvents and at Interfaces

Proton transfer is a fundamental process governing the function of Diammonium 2-ethylhexyl phosphate and its acidic form, D2EHPA. As a liquid cation exchanger, D2EHPA operates by exchanging protons for metal cations. escholarship.org The formation of the diammonium salt itself is an acid-base reaction where the acidic protons of D2EHPA are transferred to ammonia (B1221849) molecules.

In solvent extraction systems, D2EHPA forms ion pairs in the organic phase with cations like the ammonium (B1175870) ion (NH₄⁺). escholarship.org The efficiency of this process is influenced by the nature of the organic solvent (diluent). The choice of diluent can affect the acid-base behavior of D2EHPA at the aqueous-organic interface. The addition of alcohols to the diluent can increase the equilibrium distribution coefficient by solvating the ammonium/D2EHPA complex in the organic phase. escholarship.org Conversely, the addition of Lewis bases can decrease the distribution coefficient by interacting with free D2EHPA. escholarship.org

The acid-base behavior is also crucial at interfaces. The interfacial mass transfer of metal ions like Eu³⁺ and Am³⁺ is believed to proceed through the formation of an interfacial complex between the metal cation and D2EHPA, which involves a series of slow, reversible interfacial reactions. osti.gov The pH of the aqueous phase is a critical parameter, as it dictates the concentration of the deprotonated D2EHPA anion available for complexation. This pH-dependency highlights the proton transfer equilibrium at the heart of the extraction mechanism. researchgate.net

Studies on host-guest chemistry with related systems, such as carboxylcalixarenes, demonstrate that selective recognition can be driven by a two-step process: proton transfer from the host to a guest amine, followed by the binding of the resulting ammonium ion within the host's cavity. researchgate.net This principle of proton transfer triggering complexation is analogous to the mechanism by which D2EHPA extracts cations. researchgate.net

Investigation of Synergistic and Antagonistic Effects in Mixed Solute Systems

The extraction capabilities of this compound's parent acid, D2EHPA, can be significantly altered when used in combination with other reagents, leading to either synergistic or antagonistic effects.

Synergism is the phenomenon where the extractive power of a mixture of reagents is greater than the sum of their individual effects. A classic example is the addition of neutral organophosphorus compounds, such as tri-n-butylphosphate (TBP), to D2EHPA. wikipedia.orgosti.gov This synergistic enhancement is thought to occur through the addition of the neutral synergist to the metal-D2EHPA complex, often via hydrogen bonding, forming a more stable, more organophilic adduct. wikipedia.org The effectiveness of the synergist often follows the order: trialkylphosphine oxides > alkyl dialkylphosphinates > dialkyl alkylphosphonates > trialkylphosphates. osti.gov Synergism provides practical advantages, such as enabling high uranium loadings from low-grade aqueous solutions or improving extraction from difficult liquors. osti.gov

Antagonism , the opposite effect where the combined extraction is less than expected, can also occur. This is often observed when D2EHPA is mixed with certain amines, particularly secondary and tertiary amines. osti.gov Antagonistic effects can result from interactions between the extractants themselves, such as the formation of a stable association between the acidic D2EHPA and a basic amine, which reduces the activity of both extractants towards the target metal ion.

A study on the co-extraction of zinc and cadmium with D2EHPA noted that the presence of mono(2-ethylhexyl)phosphoric acid (M2EHPA), a common impurity, can have a synergistic effect on the extraction. researchgate.net Another investigation into the extraction of Praseodymium (Pr³⁺) using a mixture of two acidic extractants, D2EHPA (P204) and 2-ethylhexylphosphonic mono-2-ethylhexyl ester (P507), also demonstrated a significant synergistic effect. researchgate.net

The table below provides examples of synergistic and antagonistic effects observed in systems containing D2EHPA.

| System Components | Observed Effect | Proposed Mechanism/Observation | Reference |

|---|---|---|---|

| D2EHPA + Tributyl phosphate (TBP) | Synergistic | Addition of TBP to the uranyl-DEHPA complex by hydrogen bonding. | wikipedia.org |

| D2EHPA + Long-chain primary amine | Synergistic | Formation of a mixed complex. | osti.gov |

| D2EHPA + Secondary/Tertiary amines | Antagonistic | Adverse interactions between the extractants. | osti.gov |

| D2EHPA + 2-ethylhexylphosphonic mono-2-ethylhexyl ester (P507) | Synergistic | Formation of a mixed complex, Pr(HA₂)(HB₂)₂. | researchgate.net |

Kinetics and Thermodynamics of Reactive Pathways

Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for process optimization. The reactions include metal extraction, stripping, and potential degradation pathways.

The kinetics of metal extraction are often controlled by interfacial phenomena. Studies on the mass transfer of Eu³⁺ and Am³⁺ with D2EHPA suggest that the rate-limiting step can be either diffusion through the interfacial film or a slow interfacial chemical reaction. osti.gov

The thermodynamics of extraction have been studied for various metals. For the extraction of Pr(III) with a D2EHPA-P507 mixture, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated, indicating the spontaneity and nature of the extraction process. researchgate.net

Beyond metal extraction, other reactive pathways are relevant. D2EHPA can react with TBP, a common synergist, to form butyl-di(2-ethylhexyl)phosphate and dibutyl phosphate. researchgate.net This reaction follows second-order kinetics and is relevant to the long-term stability of commercial solvent systems. The rate constant for this reaction under aqueous-free conditions at 60 °C was found to be 0.22 ± 0.03 M⁻¹a⁻¹, with an activation energy of 83 kJ mol⁻¹. researchgate.net

The thermal decomposition of related compounds like diammonium hydrogen phosphate begins at temperatures as low as 70 °C, where it gradually loses ammonia to form monoammonium phosphate. atamankimya.com The thermochemistry of the precipitation of ammonium phosphates from phosphoric acid has been studied using microcalorimetry, allowing for the determination of reaction enthalpies. researchgate.net For the neutralization of phosphoric acid, the enthalpies for the first and second neutralization were found to be -57 kJ mol⁻¹ and -28 kJ mol⁻¹, respectively. researchgate.net

The table below summarizes key kinetic and thermodynamic data for reactions involving D2EHPA and related compounds.

| Reaction/Process | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Reaction of D2EHPA with TBP | Rate Constant (k) | 0.22 ± 0.03 M⁻¹a⁻¹ | 60 °C, aqueous-free | researchgate.net |

| Reaction of D2EHPA with TBP | Activation Energy (Ea) | 83 kJ mol⁻¹ | Aqueous-free | researchgate.net |

| First Neutralization of H₃PO₄ | Enthalpy (ΔH) | -57 kJ mol⁻¹ | 25 °C | researchgate.net |

| Second Neutralization of H₃PO₄ | Enthalpy (ΔH) | -28 kJ mol⁻¹ | 25 °C | researchgate.net |

Compound Index

Advanced Applications in Separation Science and Materials Engineering

Solvent Extraction Methodologies for Targeted Species

Solvent extraction remains a cornerstone of chemical separation, and D2EHPA is one of the most effective and widely used extractants. It operates primarily through a cation exchange mechanism, where the proton of the phosphoric acid group is exchanged for a metal ion, enabling the transfer of the metal from an aqueous phase to an organic phase.

Recovery and Separation of Metal Ions and Rare Earth Elements

D2EHPA is exceptionally proficient in the recovery and separation of a wide array of metal ions and is particularly dominant in the field of rare earth element (REE) processing. ingentaconnect.com The extraction efficiency is heavily dependent on factors such as the concentration of the extractant and the pH of the aqueous solution. mdpi.com For instance, studies on light REEs (La(III), Nd(III), Ce(IV)) show that extraction percentages decrease with increasing acid concentration but increase with higher concentrations of D2EHPA. mdpi.com From a 0.1 M nitric acid solution, extraction efficiencies of 99.4% for La, 99.7% for Nd, and 100% for Ce have been achieved using 1.0 M D2EHPA. mdpi.com The general order of extractability for these elements is Ce(IV) > Nd(III) > La(III). mdpi.com

The compound is also used to extract other valuable or hazardous metals. It has been employed in methods to separate radioactive elements like Uranium and Thorium from phosphorite ore, followed by the isolation of REEs from the raffinate in a two-step process exploiting different pH values. ingentaconnect.com In the extraction of cobalt, D2EHPA acts as a carrier agent, forming a Co-D2EHPA complex that facilitates transport from a donor to an acceptor aqueous phase. researchgate.net Research has shown that low pH levels can hinder the extraction of cobalt due to difficulties in cationic exchange at high acidity. researchgate.net Similarly, the kinetics of aluminum extraction with D2EHPA have been studied, revealing a reaction mechanism that can be controlled by either interfacial reactions or homogeneous aqueous solution reactions depending on the extractant concentration. researchgate.net

A significant challenge in REE extraction with D2EHPA is the formation of a "third phase," a gel-like or precipitate layer that can lead to membrane fouling and reduced efficiency in systems like hollow fibre renewal liquid membranes (HFRLMs). nih.gov This phenomenon is influenced by REE concentration, pH, and the type of diluent used, with yttrium showing a high propensity to induce it. nih.gov

| Target Ion(s) | Aqueous Medium | Key Finding | Reference |

|---|---|---|---|

| La(III), Nd(III), Ce(IV) | Nitric and Sulphuric Acid | Extraction efficiency increases with D2EHPA concentration and decreases with acid concentration. Achieved >99% extraction from 0.1 M HNO₃ with 1.0 M D2EHPA. | mdpi.com |

| Yttrium (Y) | Generic REE feed | Yttrium shows a greater propensity to induce third-phase formation compared to other REEs, impacting liquid membrane efficiency. | nih.gov |

| Cobalt (Co²⁺) | Variable pH | Extraction is effective but slowed at low pH levels due to difficulties with the cationic exchange mechanism. | researchgate.net |

| Aluminum (Al³⁺) | HCl-Potassium Biphthalate Buffer | The extraction rate-limiting step can be shifted from an interfacial reaction to a homogeneous aqueous reaction by increasing D2EHPA concentration above 0.03 mol/L. | researchgate.net |

| Radioactive Elements (U, Th) & REEs | Phosphorite Ore Leachate | A two-step extraction at different pH values allows for the successful separation of radioactive elements first, followed by REE recovery. | ingentaconnect.com |

Design and Performance of Novel Extraction Phases (e.g., Deep Eutectic Solvents, Impregnated Resins)

To enhance efficiency, reduce environmental impact, and simplify operations, D2EHPA has been incorporated into novel extraction phases, including solvent-impregnated resins (SIRs) and deep eutectic solvents (DESs).

Solvent-Impregnated Resins (SIRs): SIRs combine the selectivity of liquid-liquid extraction with the operational simplicity of solid-phase ion exchange. They are created by physically immobilizing an extractant like D2EHPA within the pores of a polymeric support, such as Amberlite™ XAD-16HP or XAD-4. researchgate.netkns.org These materials have been effectively used for the recovery of various metals. For instance, D2EHPA-impregnated resins have been widely investigated for vanadium recovery. researchgate.net A notable advancement is the creation of dual-extractant impregnated resins (D-TIRs), where D2EHPA is mixed with tributyl phosphate (B84403) (TBP). researchgate.net The addition of TBP was found to significantly increase the adsorption capacity for vanadium(IV), with a D2EHPA to TBP ratio of 7:3 yielding maximum performance. researchgate.net This synergistic effect is attributed to TBP breaking down D2EHPA dimers into more active monomers. researchgate.net SIRs containing D2EHPA have also been used for the separation of yttrium and iron from phosphoric acid solutions. nih.gov

| Resin System | Polymer Support | Target Ion | Key Performance Metric | Reference |

|---|---|---|---|---|

| D2EHPA-TBP (D-TIR) | Amberlite™ XAD-16HP | Vanadium(IV) | Adsorption capacity increased from 24.65 to 29.75 mg/g with the addition of TBP (7:3 ratio). | researchgate.net |

| D2EHPA (Levextrel resin) | Styrene-divinylbenzene copolymer | Yttrium | Extraction kinetics are described by Fick's second law, indicating a diffusion-controlled process within the solid grain. | nih.gov |

| D2EHPA | Amberlite XAD-4 | Silver, Copper, Lead | Demonstrated higher affinity for D2EHPA impregnation compared to TOPO, leading to increased metal transport. | kns.org |

Deep Eutectic Solvents (DESs): Hydrophobic deep eutectic solvents represent a new class of green solvents. D2EHPA can be combined with a hydrogen bond acceptor, such as trioctylphosphine (B1581425) oxide (TOPO), to form a DES. youtube.com This creates a new solvent with distinct properties, such as a lower melting point than its individual components. A DES formed from D2EHPA and TOPO has been successfully used for the selective extraction and separation of Co(II) and Al(III) from nitrate (B79036) solutions by varying the pH. youtube.com Another formulation combines D2EHPA with menthol (B31143) to create a hydrophobic DES for extracting Mn(II) and Co(II) from chloride solutions. sadrn.com In a different application, a magnetic deep eutectic solvent (MDES) was synthesized using bis(2-ethylhexyl) phosphate, heptanol, and CoCl₂, creating a hydrophobic, low-viscosity solvent for the microextraction of non-steroidal anti-inflammatory drugs. mdpi.com

Functional Materials Development through Interfacial Engineering

The amphiphilic nature of D2EHPA and its ability to interact at interfaces make it a valuable component in the synthesis and modification of functional materials.

Template-Assisted Synthesis of Mesoporous and Nanostructured Materials

In the field of materials synthesis, surfactants are used as templates to direct the formation of porous structures. D2EHPA has been successfully employed as a co-surfactant in a template-assisted approach for the synthesis of mesoporous silica (B1680970) microspheres. ingentaconnect.comnih.gov In this role, D2EHPA is critical for controlling the morphology and stabilizing the suspension of the silica particles, preventing distortion of their spherical shape while ensuring the formation of a uniform pore structure. nih.gov Its use as a co-surfactant allows for the robust synthesis of high-quality mesoporous silica microspheres larger than 10 micrometers, which is challenging to achieve with conventional methods. nih.gov The presence of D2EHPA in the synthesis mixture helps preserve the mesostructured integrity of materials like MCM-41 silica during subsequent functionalization steps.

Surface Modification for Enhanced Performance in Heterogeneous Systems

D2EHPA can be used to modify the surface of solid materials, imparting new functionalities for specific applications. A notable example is the surface modification of carbonized biomass, such as sawdust, with a mixture of D2EHPA and tributyl phosphate. This process, known as solvent impregnated carbonized biomass (SICB), creates a highly effective and selective adsorbent for vanadium. The carbonized biomass provides a porous structure with a large surface area, while the impregnated D2EHPA provides the active sites for chemisorption of vanadium ions. This method combines the advantages of a selective liquid extractant with a solid ion exchange resin. Research has demonstrated that this modified biomass can achieve a vanadium adsorption rate of 98.12% under optimal conditions (pH 1.6, 24-hour contact time). The adsorbed vanadium can then be effectively desorbed using a sulfuric acid solution, with recovery rates as high as 98.36%.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (e.g., DFT, Ab Initio) Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum physics. These methods provide a detailed picture of the electronic structure, which dictates the molecule's stability, reactivity, and bonding characteristics.

Detailed Research Findings: Studies on analogous organophosphorus compounds reveal key electronic features that can be extrapolated to Diammonium 2-ethylhexyl phosphate (B84403). For instance, the analysis of trivalent phosphorus compounds shows that their reactivity is governed by their electronic structure. mit.edu Geometric distortions away from a symmetrical structure can alter the energy levels of frontier molecular orbitals, potentially making the phosphorus center more electrophilic. mit.edu

For phosphorus-containing ions, topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of chemical bonds. nih.gov Calculations of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points can distinguish between covalent and ionic interactions. nih.gov In related phosphonium (B103445) dications, this analysis has confirmed the covalent nature of phosphorus-phosphorus bonds, despite strong electrostatic repulsion between the positively charged centers. nih.gov

Furthermore, QM calculations are used to determine electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information provides significant insight into the chemical reactivity of the compound. nih.gov For Diammonium 2-ethylhexyl phosphate, the phosphate oxygen atoms are expected to be regions of high negative potential, making them key sites for coordinating with cations, while the ammonium (B1175870) ions provide distinct centers of positive charge.

Table 1: Insights from Quantum Mechanical Calculations on Organophosphorus Systems

| Parameter Calculated | Type of Insight Gained | Relevance to this compound |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity sites and electronic transition energies. | The phosphate group's oxygen atoms are likely major contributors to the HOMO, indicating they are primary sites for interaction with electrophiles or metal ions. |

| Electron Density Topology (QTAIM) | Characterizes the nature of chemical bonds (covalent, ionic, hydrogen bonds). nih.gov | Can be used to quantify the strength and nature of the ionic interaction between the ammonium (NH₄⁺) cation and the 2-ethylhexyl phosphate anion. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for non-covalent interactions. nih.govresearchgate.net | Identifies the negatively charged phosphate oxygen atoms as primary binding sites and the ammonium groups as counter-ions, crucial for self-assembly and complexation. |

| Atomic Charges | Quantifies the partial charge on each atom. nih.gov | Helps in understanding the electrostatic interactions driving complex formation and solvation. researchgate.net |

Molecular Dynamics Simulations for Understanding Supramolecular Self-Assembly and Interfacial Dynamics

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules over time. rsc.org MD is essential for understanding how individual this compound molecules interact to form larger, ordered structures (supramolecular self-assembly) and how these structures behave at interfaces, such as a water-oil boundary.

Detailed Research Findings: MD simulations of amphiphilic molecules, which have distinct hydrophilic (water-loving) and hydrophobic (water-repelling) parts like this compound, show they self-assemble into complex structures like micelles or bilayers to minimize unfavorable interactions with the solvent. nih.gov The ammonium phosphate head would constitute the hydrophilic portion, while the two ethylhexyl chains form the hydrophobic tail. Simulations can track the formation of these aggregates from an initially random distribution, revealing the mechanistic pathways of assembly. nih.gov

These computational models are also used to characterize the resulting nanostructures, providing detail on their size, shape, and internal packing. nih.gov Key intermolecular forces driving the assembly, such as hydrogen bonding between phosphate groups and water, and van der Waals interactions between the alkyl chains, can be quantified. nih.gov

At interfaces, MD simulations provide a dynamic view of how these aggregates behave. For instance, in solvent extraction applications, the simulations can model the adsorption of the extractant molecules at the aqueous-organic interface and the subsequent transfer of target ions. researchgate.net Studies on related systems have used MD to investigate the scrolling of lamellar structures into cylindrical ones and to understand the stability of complex ribbon-like formations in supramolecular gels. vub.be This provides insight into the material properties and functional behavior of the assembled system. vub.be

Table 2: Applications of Molecular Dynamics in Studying Amphiphilic Systems

| Simulation Focus | Key Insights | Relevance to this compound |

|---|---|---|

| Self-Assembly Mechanism | Elucidates the pathway and driving forces for the formation of micelles or other aggregates. nih.govnih.gov | Predicts how individual molecules aggregate in aqueous or organic solvents to form functional structures. |

| Nanostructure Characterization | Determines the size, shape, and packing density of self-assembled structures. nih.gov | Provides a molecular-level model of the aggregates formed, which influences properties like viscosity and extraction capacity. |

| Interfacial Dynamics | Models the adsorption and orientation of molecules at liquid-liquid or liquid-solid interfaces. researchgate.net | Crucial for understanding its role in solvent extraction, where it must operate at the boundary between two immiscible liquids. |

| Solvent/Ion Behavior | Characterizes the structure of water or the diffusion of ions within and around the aggregates. nih.govresearchgate.net | Explains how water is incorporated into reverse micelles and how metal ions diffuse toward the binding sites on the phosphate head. |

Predictive Modeling of Complexation Behavior and Interaction Energies

A primary function of molecules like this compound is to form complexes with other species, particularly metal ions. Predictive computational models are used to quantify the strength and selectivity of these interactions, which is vital for applications like hydrometallurgy and chemical sensing.

Detailed Research Findings: Computational models, often based on DFT, can calculate the binding energies between the extractant molecule and a target ion. researchgate.net For example, studies on similar diammonium reagents used for extracting precious metals have shown that the binding energy of the reagent with a metal-chloride anion complex is a strong predictor of extraction efficiency. researchgate.net

These models can systematically probe how structural modifications affect complexation. Research on quaternary diammonium cations showed that increasing the electron-withdrawing nature of substituents on the molecule led to a more positive electrostatic potential and stronger binding energies with the target anion, [IrCl₆]²⁻. researchgate.net This directly correlated with experimentally observed loading capacities. researchgate.net

Table 3: Predicted Interaction Energies for Analogous Quaternary Diammonium Cations with [IrCl₆]²⁻ Anion This table is based on data for analogous compounds and illustrates the predictive power of computational modeling for complexation behavior.

| Quaternary Diammonium Cation | Substituent Nature | Electrostatic Potential (ESP) (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| QuatDMDAMeBnz | Electron-Donating | 473.92 | 22.66 |

| QuatDMDABnz | Neutral | 495.85 | 27.43 |

| QuatDMDACF₃Bnz | Electron-Withdrawing | 991.12 | 49.19 |

| QuatDMDANO₂Bnz | Strongly Electron-Withdrawing | 1133.05 | 51.04 |

Data sourced from a study on different, but structurally related, diammonium reagents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that links the chemical structure of a compound to its activity (e.g., extraction efficiency, biological effect) in a statistical manner. It is a powerful tool for designing new compounds with enhanced properties without the need to synthesize and test every candidate molecule.

Detailed Research Findings: A QSAR study involves several steps. First, a set of molecules with known activities is selected. Second, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical representations of the molecule's structural, physical, or electronic properties (e.g., molecular weight, volume, specific atomic charges, dipole moment).

Next, a mathematical model is built to find a correlation between a subset of these descriptors and the measured activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields around the molecules to build the predictive model. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors.

While no specific QSAR studies on this compound were identified, the methodology is widely applied to design related compounds. For example, QSAR models have been developed for VEGFR-2 inhibitors to predict their potency, guiding the design of more effective drugs. nih.gov In the context of solvent extraction, a QSAR model could be developed for a series of organophosphorus extractants. The "activity" could be the distribution ratio of a specific metal ion. The model could reveal that a combination of, for example, a specific molecular volume and a high negative charge on the phosphate oxygen atoms leads to optimal extraction. This allows for the rational, in-silico design of next-generation extractants with superior performance.

Table 4: Conceptual Steps for a QSAR Analysis of Organophosphorus Extractants

| Step | Description | Example for this compound Derivatives |

|---|---|---|

| 1. Data Set Selection | A series of structurally related compounds with measured activity data is assembled. | A set of 20 different dialkylammonium phosphate compounds with varying alkyl chains. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound. | Calculation of molecular volume, surface area, LogP, and the electrostatic potential on the phosphate oxygen atoms. |

| 3. Model Development | A statistical method (e.g., multiple linear regression, partial least squares) is used to correlate descriptors with activity. nih.gov | A model is created linking metal extraction efficiency to descriptors like alkyl chain length and phosphate charge. |

| 4. Model Validation | The model's predictive power is tested on a subset of compounds not used in its development. nih.gov | The model's ability to accurately predict the extraction efficiency for 5 compounds in a test set is confirmed. |

| 5. Predictive Use | The validated model is used to predict the activity of new, virtual compounds to identify promising candidates for synthesis. | The model is used to screen 100 virtual structures to find the top 5 candidates likely to have the highest selectivity for a target metal. |

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis and Recycling Methodologies

The traditional synthesis of organophosphates often involves multi-step processes with environmental drawbacks. Future research will likely prioritize the development of green and sustainable methodologies for producing and recycling Diammonium 2-ethylhexyl phosphate (B84403). The synthesis of its parent acid, di(2-ethylhexyl) phosphoric acid (D2EHPA), typically involves the reaction of 2-ethylhexanol with phosphorylating agents like phosphorus oxychloride or phosphorus pentoxide, followed by neutralization with ammonia (B1221849). google.combiofargo.comgoogleapis.com

Sustainable approaches could involve the use of greener catalysts and solvents. For instance, diammonium hydrogen phosphate itself has been successfully used as an efficient, low-cost, and less toxic catalyst for organic synthesis in aqueous media, suggesting a pathway for more environmentally benign production routes. researchgate.netnih.gov

Recycling methodologies are also a critical research focus. One potential route involves the controlled hydrolysis of the phosphate ester to recover the parent alcohol (2-ethylhexanol) and phosphoric acid, which can then be purified and reused. biofargo.com Another conceptual approach draws from processes developed for other phosphate compounds, such as the use of ammonium (B1175870) phosphate reagents to reclaim and purify used motor oils by precipitating metal compounds, highlighting the potential for phosphate-based chemistry in circular economy applications. google.com

Table 1: Potential Sustainable Synthesis and Recycling Routes

| Approach | Description | Potential Advantages | Relevant Precedent/Concept |

|---|---|---|---|

| Green Catalysis | Utilizing catalysts like diammonium hydrogen phosphate in aqueous media for the phosphorylation step. | Reduced toxicity, lower cost, simplified work-up, use of environmentally friendly solvents. | Use of (NH4)2HPO4 as a catalyst for pyrano[2,3-d]pyrimidinone synthesis. nih.gov |

| Alternative Reagents | Exploring alternative, less hazardous phosphorylating agents to replace phosphorus oxychloride. | Improved safety profile, reduction in corrosive byproducts like HCl. | General trend in green chemistry to replace hazardous reagents. |

| Chemical Recycling via Hydrolysis | Controlled hydrolysis of Diammonium 2-ethylhexyl phosphate to regenerate 2-ethylhexanol and phosphoric acid. | Circular use of raw materials, waste reduction. | Known hydrolysis reaction of 2-EH Phosphate in the presence of water and a catalyst. biofargo.com |

| Byproduct Valorization | Developing methods to capture and reuse byproducts from the synthesis process. | Increased atom economy, reduced waste streams. | Principles of industrial ecology and circular economy. |

Integration into Multifunctional Hybrid Systems for Enhanced Performance

The unique combination of a bulky, branched alkyl group and a polar ammonium phosphate head group makes this compound a prime candidate for integration into multifunctional hybrid systems. These systems aim to combine distinct properties to achieve enhanced or novel functionalities.

For example, the parent acid D2EHPA has been used to create novel magnetic deep eutectic solvents (MDES) for the highly efficient microextraction of pollutants from environmental water samples. nih.gov Similarly, diammonium phosphate (DAP) is used as a strengthening agent for chalk in hydrocarbon reservoirs and as a component in high-strength magnesium phosphate cements. nih.govmultichemexports.com

Future research could explore the use of this compound as a functional additive in polymers, coatings, or construction materials. It could simultaneously act as a plasticizer (from the 2-ethylhexyl group), a fire retardant, and a corrosion inhibitor (from the phosphate group). Its surfactant-like nature could also be exploited for creating stable emulsions or as a dispersant in complex formulations.

Table 2: Examples of Potential Multifunctional Hybrid Systems

| System Type | Potential Role of this compound | Enhanced Performance/Functionality | Relevant Precedent/Concept |

|---|---|---|---|

| Functionalized Polymers | Additive acting as a plasticizer and fire retardant. | Improved flexibility, reduced flammability. | DAP is a known fire retardant wikipedia.org; alkyl phosphates are used as plasticizers. biofargo.com |

| Advanced Extraction Solvents | Key component in deep eutectic or other designer solvents. | Selective extraction of metals or organic compounds, improved phase separation. | D2EHPA-based magnetic deep eutectic solvent for NSAID extraction. nih.gov |

| Smart Cements/Concretes | Additive to improve mechanical properties and confer hydrophobicity. | Increased compressive strength, reduced water ingress. | DAP is used for stone consolidation; multichemexports.com long alkyl chains provide water repellency. |

| Corrosion-Inhibiting Coatings | Active ingredient in protective surface coatings. | Forms a protective, self-assembled film on metal surfaces to prevent corrosion. | Bis-(2-ethylhexyl) phosphate films show corrosion protection on iron. acs.org |

Advanced In-Situ Characterization of Dynamic Processes

Understanding the behavior of this compound in real-time and under operational conditions is crucial for optimizing its applications. Advanced in-situ characterization techniques are essential for probing these dynamic processes.

For instance, when used in solvent extraction, techniques like dynamic and static light scattering (DLS/SLS) can monitor the formation, size, and transformation of micelles or other aggregates in the organic phase. pku.edu.cn In materials science applications, such as the consolidation of minerals, in-situ micro-computed tomography (micro-CT) can visualize the precipitation of new mineral phases within the porous structure of the host material as the reaction proceeds. nih.gov

Electrochemical methods, including electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV), are powerful tools for studying the formation and properties of self-assembled films of phosphate esters on conductive surfaces, providing insights into corrosion inhibition mechanisms. acs.orgacs.org

Table 3: Advanced In-Situ Characterization Techniques for Future Research

| Technique | Dynamic Process to be Studied | Information Gained | Relevant Precedent/Concept |

|---|---|---|---|

| In-Situ Micro-CT Scanning | Mineral consolidation; composite material formation. | 3D visualization of structural changes, new phase precipitation, and pore network modification over time. | Study of DAP treatment of chalk for wellbore strengthening. nih.gov |

| Dynamic Light Scattering (DLS) | Solvent extraction; emulsion formation. | Real-time measurement of particle/droplet size, aggregation kinetics, and micelle formation (cmc). | Characterization of reversed micelles in thorium extraction by HDEHP. pku.edu.cn |

| Electrochemical Impedance Spectroscopy (EIS) | Corrosion inhibition; surface film formation. | Charge-transfer resistance, film capacitance, and integrity of protective layers on metal surfaces. | Investigation of phosphate self-assembled films on iron. acs.org |

| In-Situ FTIR/Raman Spectroscopy | Chemical reactions; surface adsorption. | Tracking changes in chemical bonds, identifying reaction intermediates, and monitoring adsorption processes. | General application in monitoring chemical transformations. cwejournal.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Thermal decomposition; reaction kinetics. | Identification and quantification of volatile products and reaction byproducts. | Standard method for analyzing organophosphate compounds. acs.orgresearchgate.net |

Theoretical Frameworks for Predicting Complex Behavior in Diverse Environments

Complementing experimental work, the development of robust theoretical and computational frameworks is essential for predicting the behavior of this compound across various environments and for guiding the design of new materials and processes.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide atomistic-level insights into the mechanisms of action. For example, MD and DFT have been used to elucidate the adsorption process of alkyl phosphates on mineral surfaces, explaining the selectivity in flotation processes. acs.orgosti.gov These models can predict how this compound molecules orient themselves at interfaces, interact with metal ions, and self-assemble into larger structures like reversed micelles. pku.edu.cn

For larger-scale systems, such as in microfluidic devices, Computational Fluid Dynamics (CFD) can be employed to simulate transport phenomena and reaction kinetics, helping to optimize reactor design and operating conditions for processes like solvent extraction. researchgate.net Thermodynamic models, such as the Redlich–Kister model, can be used to describe and predict the bulk properties of complex solutions containing the compound and its metal complexes. msu.ru

Table 4: Theoretical and Computational Models for Predictive Frameworks

| Model/Framework | Phenomenon to be Predicted | Key Outputs | Relevant Precedent/Concept |

|---|---|---|---|

| Density Functional Theory (DFT) | Adsorption on surfaces; reaction mechanisms. | Adsorption energies, electronic structure, bond strengths, reaction energy barriers. | DFT calculations of alkyl phosphate adsorption on bastnaesite. osti.gov |

| Molecular Dynamics (MD) Simulations | Self-assembly (micellization); behavior at interfaces; transport properties. | Structure of aggregates, orientation at interfaces, diffusion coefficients, conformational changes. | MD simulations of phosphate adsorption osti.gov and reversed micelle structure. pku.edu.cn |

| Computational Fluid Dynamics (CFD) | Solvent extraction in microreactors; mass transfer. | Velocity profiles, concentration gradients, extraction efficiency, transport regimes. | CFD simulation of Co(II) extraction by D2EHPA in a microfluidic device. researchgate.net |

| Thermodynamic Models (e.g., Redlich–Kister) | Phase behavior of complex solutions. | Excess thermodynamic properties, activity coefficients, prediction of phase stability. | Modeling of bulk properties of D2EHPA-lanthanide-solvent systems. msu.ru |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Chemical Formula |

|---|---|---|

| This compound | - | C16H37N2O4P (deduced) |

| Di(2-ethylhexyl) phosphoric acid | D2EHPA, HDEHP | [CH3(CH2)3CH(C2H5)CH2O]2P(O)OH |

| Diammonium hydrogen phosphate | DAP | (NH4)2HPO4 |

| 2-Ethylhexanol | - | C8H18O |

| Phosphorus oxychloride | - | POCl3 |

| Phosphorus pentoxide | - | P2O5 |

| Magnesium Phosphate | - | Mg3(PO4)2 |

| Bis-(2-ethylhexyl) phosphate | BEP | [CH3(CH2)3CH(C2H5)CH2O]2P(O)OH |

| Thorium | Th | Th |

Q & A

Basic: What laboratory synthesis methods are recommended for producing high-purity diammonium hydrogen phosphate (DAP)?

Answer:

DAP is synthesized via the reaction of ammonia (NH₃) with phosphoric acid (H₃PO₄) under controlled stoichiometric conditions. The process involves:

- Neutralization : Gradual addition of ammonia to phosphoric acid at 50–60°C to form monoammonium phosphate (MAP), followed by further ammoniation to achieve DAP .

- Crystallization : Cooling the solution to precipitate DAP crystals, which are then filtered and dried.

- Purity Control : Analytical techniques like titration (for NH₃ and P₂O₅ content) and X-ray diffraction (XRD) are used to verify crystallinity and absence of impurities such as MAP or residual acids .

Advanced: How can dissolution kinetics of DAP in aqueous systems be modeled, and what factors influence its rate?

Answer:

Dissolution kinetics are studied using parameters like concentration, temperature, and agitation. For example:

- Gypsum-DAP Interaction : In , gypsum dissolution in DAP solutions was modeled using the shrinking-core model. The rate-limiting step shifted from surface reaction control to diffusion control at higher temperatures (40–60°C) .

- Key Variables :

- Concentration : Higher DAP concentrations (>1.5 M) increase dissolution rates due to stronger ion exchange.

- Temperature : Activation energy (Eₐ) calculations reveal temperature dependence (e.g., 15–30 kJ/mol for gypsum dissolution).

- Stirring Speed : Agitation reduces boundary layer thickness, enhancing mass transfer.

Methodologies include gravimetric analysis, ion chromatography (for Ca²⁺ and PO₄³⁻ release), and Arrhenius plots .

Advanced: What experimental designs optimize the evaluation of controlled-release DAP formulations in crop studies?

Answer:

outlines a 3-year field trial design for maize:

- Variables :

- Formulations : Conventional DAP vs. controlled-release DAP (CDAP) with/without Paecilomyces variotii extracts (ZNC) .

- Metrics : Root surface area (measured via WinRHIZO software), phosphorus use efficiency (PUE), and yield.

- Controls : Untreated plots and ZNC-only treatments.

- Statistical Design : Randomized Complete Block Design (RCBD) with ANOVA and Tukey’s HSD post-hoc tests.

Results showed CDAPZ (CDAP + ZNC) increased root surface area by 80% and PUE by 45% compared to conventional DAP .

Basic: What analytical methods are used to assess the purity and stability of DAP in research settings?

Answer:

- Titrimetry : Ammonia content via Kjeldahl method; phosphate content via gravimetric analysis (precipitation as MgNH₄PO₄) .

- Spectroscopy : FT-IR for functional group analysis (e.g., NH₄⁺ bands at 1400–1450 cm⁻¹, PO₄³⁻ at 1000–1100 cm⁻¹) .

- Chromatography : HPLC with refractive index detection to identify impurities like MAP or urea .

- Thermal Analysis : Differential scanning calorimetry (DSC) to study decomposition behavior (e.g., endothermic peaks at 155°C for NH₃ release) .

Advanced: How does DAP interact with soil microbiota, and what methodologies quantify these effects?

Answer:

- Microbial Activity : DAP increases nitrogen-fixing bacteria but may inhibit phosphatase-producing fungi at high concentrations.

- Methodologies :

- Metagenomics : 16S rRNA sequencing to profile microbial diversity in DAP-amended soils.

- Enzyme Assays : Colorimetric tests for phosphatase and urease activity .

- Isotopic Labeling : ¹⁵N tracing to track NH₄⁺ assimilation by microbes .

notes that DAP at 5.5 g/L in microbial cultures had negligible effects on biomass production, suggesting threshold-based microbial tolerance .

Advanced: What non-agricultural applications of DAP are supported by recent research, and how are they evaluated?

Answer:

- Water Treatment : DAP chelates heavy metals (e.g., Pb²⁺, Cd²⁺) via phosphate precipitation. Methodologies include batch adsorption studies and ICP-MS for metal removal efficiency .

- Mining : Used in flotation processes to separate silicates. Bench-scale tests measure zeta potential and contact angle changes .

- Controlled-Release Systems : Microencapsulation with polymers (e.g., ethyl cellulose) studied via SEM and dissolution profiling .

Basic: What safety protocols are critical for handling DAP in laboratory environments?

Answer:

- Ventilation : Use local exhaust systems to limit airborne dust (PEL: 10 mg/m³ for particulates) .

- PPE : N95 respirators, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Waste Management : Neutralize spills with weak acids (e.g., acetic acid) and dispose as non-hazardous waste per EPA guidelines .

Advanced: How do conflicting data on DAP’s environmental impact inform risk assessment frameworks?

Answer:

- Contradictions : Some studies report eutrophication risks from PO₄³⁻ leaching, while others note rapid NH₄⁺ immobilization in soils.

- Resolution Strategies :